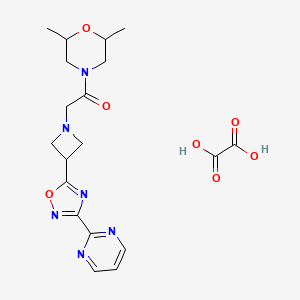
1-(2,6-Dimethylmorpholino)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholino)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C19H24N6O7 and its molecular weight is 448.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,6-Dimethylmorpholino)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate (CAS Number: 1428374-75-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N6O7, with a molecular weight of 448.4 g/mol. The structure features a morpholine ring and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₆O₇ |
| Molecular Weight | 448.4 g/mol |
| CAS Number | 1428374-75-7 |
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines, suggesting that the oxadiazole moiety may enhance anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .
- Mechanism of Action : The proposed mechanism involves the inhibition of key proteins involved in cell proliferation and survival pathways. For example, certain oxadiazole derivatives have been identified as inhibitors of PD-L1, a protein that plays a crucial role in immune evasion by tumors .
- In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit IC50 values in the nanomolar range against specific cancer cell lines, indicating potent activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar morpholine and pyrimidine structures have been reported to possess selective antimicrobial activity against various pathogens while exhibiting low cytotoxicity towards mammalian cells . This selectivity is crucial for developing new antimicrobial agents in the face of rising drug resistance.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may also exhibit anti-inflammatory properties. The presence of morpholine and pyrimidine rings is often associated with the modulation of inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A study investigated a series of oxadiazole derivatives, revealing that specific substitutions significantly enhanced their anticancer properties. The findings indicated that the introduction of pyrimidine rings could further amplify these effects through enhanced binding to target proteins involved in cancer progression .
- Antimicrobial Efficacy : Another research focused on benzimidazole analogs demonstrated that modifications similar to those found in the target compound led to significant antimicrobial activity against multi-drug resistant strains of bacteria while maintaining low toxicity levels for human cells .
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3.C2H2O4/c1-11-6-23(7-12(2)25-11)14(24)10-22-8-13(9-22)17-20-16(21-26-17)15-18-4-3-5-19-15;3-1(4)2(5)6/h3-5,11-13H,6-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTZRBNSBQUTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














